REACTION_CXSMILES
|
[CH3:1][CH:2]([C:4]1[C:9](/[CH:10]=[CH:11]/[C@@H:12]([OH:24])[CH2:13][C@@H:14]([OH:23])[CH2:15][C:16]([O:18]C(C)(C)C)=[O:17])=[C:8]([C:25]2[CH:30]=[CH:29][C:28]([F:31])=[CH:27][CH:26]=2)[N:7]=[C:6]([N:32]([S:34]([CH3:37])(=[O:36])=[O:35])[CH3:33])[N:5]=1)[CH3:3].[OH-].[Na+:39]>C1COCC1.O>[CH3:3][CH:2]([C:4]1[C:9]([CH:10]=[CH:11][CH:12]([OH:24])[CH2:13][CH:14]([OH:23])[CH2:15][C:16]([O-:18])=[O:17])=[C:8]([C:25]2[CH:26]=[CH:27][C:28]([F:31])=[CH:29][CH:30]=2)[N:7]=[C:6]([N:32]([S:34]([CH3:37])(=[O:36])=[O:35])[CH3:33])[N:5]=1)[CH3:1].[Na+:39] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 30° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
giving a clear yellow solution
|
Type
|
CUSTOM
|
Details
|
Then THF is removed completely under the reduced pressure (20 mbar) at 40° C
|
Type
|
ADDITION
|
Details
|
The remaining aqueous solution is diluted with water to 25 mL
|
Type
|
WASH
|
Details
|
washed with AcOEt (2×10 mL)
|
Type
|
CUSTOM
|
Details
|
After separation from the organic layer aqueous phase
|
Type
|
DISTILLATION
|
Details
|
is distilled under the reduced pressure (20 mbar) at 40° C.
|
Type
|
CUSTOM
|
Details
|
to completely remove the dissolved AcOEt
|
Type
|
ADDITION
|
Details
|
The remaining clear solution of sodium rosuvastatinate is diluted with water to 25 mL
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.81 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([C:4]1[C:9](/[CH:10]=[CH:11]/[C@@H:12]([OH:24])[CH2:13][C@@H:14]([OH:23])[CH2:15][C:16]([O:18]C(C)(C)C)=[O:17])=[C:8]([C:25]2[CH:30]=[CH:29][C:28]([F:31])=[CH:27][CH:26]=2)[N:7]=[C:6]([N:32]([S:34]([CH3:37])(=[O:36])=[O:35])[CH3:33])[N:5]=1)[CH3:3].[OH-].[Na+:39]>C1COCC1.O>[CH3:3][CH:2]([C:4]1[C:9]([CH:10]=[CH:11][CH:12]([OH:24])[CH2:13][CH:14]([OH:23])[CH2:15][C:16]([O-:18])=[O:17])=[C:8]([C:25]2[CH:26]=[CH:27][C:28]([F:31])=[CH:29][CH:30]=2)[N:7]=[C:6]([N:32]([S:34]([CH3:37])(=[O:36])=[O:35])[CH3:33])[N:5]=1)[CH3:1].[Na+:39] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 30° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
giving a clear yellow solution
|
Type
|
CUSTOM
|
Details
|
Then THF is removed completely under the reduced pressure (20 mbar) at 40° C
|
Type
|
ADDITION
|
Details
|
The remaining aqueous solution is diluted with water to 25 mL
|
Type
|
WASH
|
Details
|
washed with AcOEt (2×10 mL)
|
Type
|
CUSTOM
|
Details
|
After separation from the organic layer aqueous phase
|
Type
|
DISTILLATION
|
Details
|
is distilled under the reduced pressure (20 mbar) at 40° C.
|
Type
|
CUSTOM
|
Details
|
to completely remove the dissolved AcOEt
|
Type
|
ADDITION
|
Details
|
The remaining clear solution of sodium rosuvastatinate is diluted with water to 25 mL
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.81 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |